H-Cdp-ser-Gly-Phe-Leu-Thr-OH

Description

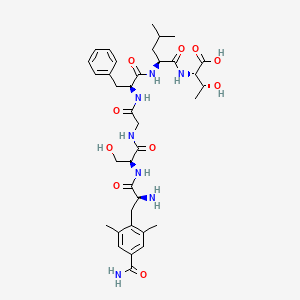

Structure

2D Structure

Properties

Molecular Formula |

C36H51N7O10 |

|---|---|

Molecular Weight |

741.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C36H51N7O10/c1-18(2)11-26(35(51)43-30(21(5)45)36(52)53)41-34(50)27(14-22-9-7-6-8-10-22)40-29(46)16-39-33(49)28(17-44)42-32(48)25(37)15-24-19(3)12-23(31(38)47)13-20(24)4/h6-10,12-13,18,21,25-28,30,44-45H,11,14-17,37H2,1-5H3,(H2,38,47)(H,39,49)(H,40,46)(H,41,50)(H,42,48)(H,43,51)(H,52,53)/t21-,25+,26+,27+,28+,30+/m1/s1 |

InChI Key |

OCIDAPABHMBEIS-VVPQYXBXSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)C)C(=O)N |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)N)C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for H Cdp Ser Gly Phe Leu Thr Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for the Ser-Gly-Phe-Leu-Thr Oligopeptide Segment

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the creation of the Ser-Gly-Phe-Leu-Thr oligopeptide backbone. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.combiosynth.com The key advantage of SPPS lies in the simplified purification process, as excess reagents and by-products can be easily washed away by filtration while the peptide remains attached to the solid support. bachem.comneulandlabs.com

Selection of Appropriate Protecting Group Strategies (e.g., Fmoc/Boc Chemistry)

To ensure the correct sequence and prevent unwanted side reactions, temporary protecting groups are used to block the reactive N-terminus of each amino acid. thermofisher.combiosynth.com The two most prevalent strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.org

The Fmoc strategy is widely favored in modern peptide synthesis due to its mild deprotection conditions. thermofisher.comamericanpeptidesociety.org The Fmoc group is base-labile and can be removed using a mild base like piperidine (B6355638) in a suitable solvent, which minimizes the risk of damaging the peptide chain. americanpeptidesociety.orgcreative-peptides.com This makes it particularly suitable for the synthesis of longer and more complex peptides. americanpeptidesociety.org Side-chain protecting groups in Fmoc chemistry are typically acid-labile, based on tert-butyl (tBu), and are removed at the end of the synthesis using a relatively mild acid like trifluoroacetic acid (TFA). thermofisher.combiosynth.com

The Boc strategy , one of the original methods in SPPS, utilizes an acid-labile Boc group for N-terminal protection, which is removed with a moderately strong acid such as TFA. americanpeptidesociety.orgpeptide.com The side-chain protecting groups are typically based on benzyl (B1604629) (Bzl) and require a strong acid, like hydrogen fluoride (B91410) (HF), for their removal. thermofisher.combiosynth.com While the harsher conditions can sometimes lead to peptide degradation, the Boc strategy remains valuable for synthesizing certain sequences, especially those prone to issues under the basic conditions of Fmoc chemistry. americanpeptidesociety.org

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org For the Ser-Gly-Phe-Leu-Thr segment, the presence of serine and threonine, which have hydroxyl side chains, requires careful selection of compatible protecting groups to prevent side reactions. nih.govekb.eg

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc Chemistry | Boc Chemistry |

| N-terminal Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., piperidine) americanpeptidesociety.orgcreative-peptides.com | Moderate to strong acid (e.g., TFA, HF) thermofisher.comamericanpeptidesociety.org |

| Side-chain Protecting Groups | Acid-labile (e.g., tBu) thermofisher.com | Strong acid-labile (e.g., Bzl) thermofisher.com |

| Advantages | Mild conditions, high yield, suitable for long peptides. thermofisher.comamericanpeptidesociety.org | Useful for base-sensitive sequences. americanpeptidesociety.org |

| Disadvantages | Potential for side reactions like aspartimide formation with certain sequences. nih.gov | Harsher deprotection conditions can degrade the peptide. americanpeptidesociety.org |

Optimization of Resin Coupling and Cleavage Procedures

The success of SPPS also hinges on the choice of resin and the efficiency of coupling and cleavage steps. The resin acts as the solid support to which the first amino acid is attached. biosynth.com The properties of the resin, such as its swelling capacity in different solvents, are crucial for the accessibility of the growing peptide chain. biosynth.com

Coupling is the process of forming a peptide bond between the free N-terminus of the resin-bound peptide and the incoming protected amino acid. This step is facilitated by activating agents. peptide.com After each coupling and deprotection cycle, thorough washing is essential to remove any unreacted materials. peptide.com

Cleavage is the final step where the completed peptide is detached from the resin. peptide.com The choice of cleavage reagent depends on the type of resin and the protecting groups used. For instance, in Fmoc-based synthesis with tBu side-chain protection, a TFA "cocktail" is often used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. thermofisher.com

Solution-Phase Synthesis Approaches for H-Cdp-Ser-Gly-Phe-Leu-Thr-OH Fragments

Solution-phase synthesis, also known as liquid-phase synthesis, is a traditional method that offers advantages for producing large quantities of peptides and can be more cost-effective for scalable production. neulandlabs.com It is particularly useful for synthesizing peptide fragments that can later be joined together. nih.gov

Challenges and Solutions in Fragment Purification and Coupling Efficacy

A significant challenge in solution-phase synthesis is the purification of the intermediate peptide fragments after each coupling step. nih.gov Chromatography is often required to separate the desired product from unreacted starting materials and by-products, which can be time-consuming and generate waste. nih.gov To address this, researchers have developed methods that use reagents which form by-products that are easily removed by extraction or evaporation, thereby minimizing the need for chromatography. nih.gov

Ensuring high coupling efficacy without racemization (loss of stereochemical integrity) at the C-terminal amino acid of the fragment is another critical challenge. rsc.org Specialized coupling reagents and strategies, such as the O-acyl isopeptide method, have been developed to facilitate racemization-free segment condensation. rsc.org

Hybrid Solid-Phase and Solution-Phase Synthetic Protocols for Complex Peptide Constructs

A hybrid approach combines the strengths of both solid-phase and solution-phase synthesis. neulandlabs.comcblpatras.gr This strategy typically involves synthesizing protected peptide fragments using the efficient SPPS method. cblpatras.grgoogle.com These fragments are then cleaved from the resin while keeping their side-chain protecting groups intact. cblpatras.gr Finally, these purified fragments are coupled together in solution to yield the final peptide. cblpatras.grgoogle.com

Strategies for the Introduction and Modification of the "Cdp" Moiety

The synthesis and modification of complex peptides such as this compound, which features an N-terminal cyclodipeptide (CDP) moiety, require specialized chemical and biocatalytic strategies. The CDP, also known as a 2,5-diketopiperazine (DKP), is a six-membered ring formed from two amino acids. encyclopedia.pubitjfs.com This rigid scaffold imparts unique conformational properties and increased resistance to enzymatic degradation, making it a desirable feature in peptide drug design. itjfs.comitjfs.comresearchgate.net The following sections detail methodologies for incorporating the CDP structure and performing subsequent modifications.

Methodologies for Incorporating Cyclodipeptide (CDP)-Derived Structures at the N-terminus

The incorporation of a CDP unit at the N-terminus of a peptide chain is a critical step in the synthesis of hybrid peptides like this compound. This is typically achieved not by coupling a pre-formed CDP, but by inducing the cyclization of the first two amino acid residues of a linear peptide precursor. Methodologies can be broadly categorized into chemical synthesis (solution-phase and solid-phase) and non-enzymatic cyclization.

Chemical synthesis approaches generally involve the initial assembly of a linear peptide. In solution-phase synthesis, a dipeptide ester can undergo intramolecular cyclization under thermal conditions, often by refluxing in high-boiling point solvents like toluene. mdpi.com A more controlled and widely used method is solid-phase peptide synthesis (SPPS). In a typical SPPS protocol for generating an N-terminal CDP, the linear peptide (e.g., Xaa-Yaa-Ser-Gly-Phe-Leu-Thr-OH) is assembled on a solid support. The cyclization step is prompted by the removal of the N-terminal protecting group of the dipeptide segment (Xaa-Yaa), which allows the free amine to nucleophilically attack the activated ester linkage of the second residue, leading to the formation of the diketopiperazine ring and cleavage from the subsequent peptide chain if the linkage is labile enough, or as a deliberate final step. itjfs.com The proline residue, due to the conformational constraints it imposes, often facilitates the necessary cis-conformation of the peptide bond, promoting efficient cyclization. mdpi.com

Non-enzymatic cyclization can also occur spontaneously, particularly when the N-terminal portion of a peptide is subjected to heat or specific pH conditions during processing or storage. itjfs.com For instance, the N-terminal dipeptide sequence of a longer peptide can undergo intramolecular condensation to form a CDP, releasing the rest of the peptide chain. itjfs.com This process is influenced by the specific amino acid residues involved and the local chemical environment.

| Synthesis Strategy | Description | Key Features |

| Solution-Phase Cyclization | A linear dipeptide ester is cyclized in a high-boiling solvent under reflux conditions. mdpi.com | Involves thermal induction; suitable for large-scale synthesis but may lack control for complex peptides. |

| Solid-Phase Synthesis (SPPS) | A linear peptide is built on a solid resin. The N-terminal protecting group is removed, inducing intramolecular cyclization of the first two residues to form the CDP. itjfs.com | Highly controlled, allows for purification at each step, but can be complex. |

| Non-Enzymatic Cyclization | Spontaneous cyclization of N-terminal dipeptide residues in a linear peptide, often promoted by heat or specific pH. itjfs.com | Can be an unintended side reaction; less controlled than synthetic methods. |

Exploration of N-Alkylation and Other Site-Specific Post-Synthetic Modifications

Post-synthetic modifications of the CDP moiety are crucial for diversifying the structure and modulating the biological activity of the final peptide conjugate. These modifications can be introduced chemically or, more commonly, through the action of specialized "tailoring" enzymes found in natural biosynthetic pathways. mdpi.comnih.gov

N-Alkylation , particularly N-methylation, is a key modification that can significantly enhance metabolic stability and improve cell permeability. encyclopedia.pub Chemically, N-alkylation can be challenging to perform site-specifically on a complex peptide. However, in biosynthetic systems, N-methyltransferase domains are often integrated into non-ribosomal peptide synthetase (NRPS) modules to methylate specific amino acids before or during peptide assembly. mdpi.com N-alkylation of the second amino acid from the N-terminus has been shown to favor the cis-amide bond conformation, which can facilitate the cyclization process to form the DKP ring. researchgate.net

Beyond N-alkylation, a wide array of other modifications can be installed on the CDP scaffold by tailoring enzymes. These enzymes are typically encoded within the same biosynthetic gene cluster as the core CDP-synthesizing enzyme (NRPS or CDPS). nih.govnih.gov They introduce functional groups that are often essential for the compound's biological function. nih.gov

The table below summarizes common post-synthetic modifications catalyzed by tailoring enzymes on CDP scaffolds.

| Modification Type | Enzyme Class | Function & Example |

| Oxidation/Dehydrogenation | Oxidoreductases (e.g., P450s, FAD-dependent oxidases) | Introduce double bonds or hydroxyl groups. A cyclic dipeptide oxidase (CDO) is responsible for the conversion of cyclo(L-Phe-L-Leu) to the antibiotic albonoursin (B1666814) [cyclo(ΔPhe-ΔLeu)]. mdpi.comresearchgate.net |

| Methylation | Methyltransferases (C-, N-, O-methyltransferases) | Add methyl groups to carbon, nitrogen, or oxygen atoms, altering steric and electronic properties. mdpi.comnih.gov |

| Prenylation | Prenyltransferases | Attach isoprenoid moieties, commonly to tryptophan-containing CDPs in fungal pathways, which can enhance membrane association. mdpi.com |

| Hydrolysis | Hydrolases (e.g., α/β-hydrolases) | Cleave specific bonds within the CDP or its side chains. nih.gov |

| Acylation | Acyl-CoA Transferases | Transfer acyl groups to the CDP scaffold, adding diversity. nih.gov |

These enzymatic modifications can be harnessed in chemoenzymatic or whole-cell biosynthesis approaches to generate novel and structurally complex CDP-peptide analogues. mdpi.comnih.gov

Biocatalytic and Enzymatic Synthesis Approaches for Related Peptidic Scaffolds

The biosynthesis of cyclodipeptides in nature provides a powerful blueprint for developing biocatalytic strategies. Two distinct families of enzymes are responsible for creating the CDP core: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). researchgate.netmdpi.comnih.gov

Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular mega-enzymes primarily found in fungi and some bacteria. mdpi.compnas.org Each module is responsible for recognizing, activating (via an adenylation or A-domain), and incorporating a specific amino acid. The growing peptide chain is tethered to a peptidyl carrier protein (PCP or T-domain) and passed between modules. The final step often involves a thioesterase (TE) domain, which catalyzes the release of the peptide, frequently through intramolecular cyclization to form products like CDPs. mdpi.compnas.org

Cyclodipeptide Synthases (CDPSs) represent a more recently discovered and streamlined pathway, primarily found in bacteria. anr.frnih.gov Unlike the large NRPSs, CDPSs are smaller, single-domain enzymes. nih.gov They catalyze CDP formation via a "ping-pong" mechanism, using two different aminoacyl-tRNAs (aa-tRNAs) as substrates. nih.govnih.gov The first aa-tRNA transfers its amino acid to a catalytic serine residue on the enzyme, forming a covalent intermediate. This is followed by the binding of the second aa-tRNA and subsequent peptide bond formation and cyclization to release the final CDP product. nih.gov This direct use of aa-tRNAs provides a link between primary (protein synthesis) and secondary metabolism. researchgate.net

The understanding of these enzymatic systems opens avenues for biocatalytic production. Strategies include:

Enzyme Immobilization: To improve the stability and reusability of enzymes like CDPSs for industrial-scale biocatalysis, they can be immobilized on solid supports such as chitosan (B1678972) beads or biochar. acs.org

Engineered Enzymes: The substrate specificity of CDPSs can be altered through active site remodeling and protein engineering. This allows for the incorporation of non-canonical amino acids into the CDP scaffold, leading to the synthesis of novel bioactive compounds. nih.govchemrxiv.org

Chemo-enzymatic Synthesis: This approach combines chemical and enzymatic steps. For example, proteases can be used in reverse under specific conditions (thermodynamically or kinetically controlled) to synthesize dipeptides, which can then be chemically cyclized to form CDPs. nih.gov

The table below compares the key features of the two primary enzymatic pathways for CDP synthesis.

| Feature | Non-Ribosomal Peptide Synthetases (NRPS) | Cyclodipeptide Synthases (CDPS) |

| Enzyme Structure | Large, multi-domain, modular enzymes. pnas.org | Small, single-domain enzymes. nih.gov |

| Substrate(s) | ATP-activated amino acids. mdpi.com | Aminoacyl-tRNAs (aa-tRNAs). anr.frnih.gov |

| Mechanism | Assembly-line logic with tethered intermediates. nih.gov | Ping-pong mechanism with a covalent enzyme intermediate. nih.gov |

| Typical Organisms | Fungi, some bacteria. mdpi.comresearchgate.net | Bacteria, some archaea. researchgate.net |

| Potential for Engineering | Domain swapping is complex but possible. | Active site mutagenesis is effective for altering substrate scope. nih.govchemrxiv.org |

Advanced Structural Elucidation and Conformational Dynamics of H Cdp Ser Gly Phe Leu Thr Oh

Primary Sequence Verification and Absolute Stereochemical Assignment

The foundational step in characterizing any peptide is the unambiguous verification of its primary structure—the linear sequence of amino acid residues—and the determination of the absolute stereochemistry of each chiral center.

For H-Cdp-Ser-Gly-Phe-Leu-Thr-OH, the primary sequence is composed of a non-standard N-terminal residue, designated as Cdp, followed by five standard amino acids: Serine, Glycine (B1666218), Phenylalanine, Leucine, and Threonine. The "H-" at the N-terminus and "-OH" at the C-terminus indicate a free amine and a free carboxylic acid group, respectively. Verification of this sequence would be experimentally achieved using tandem mass spectrometry (MS/MS). This technique involves ionization of the peptide followed by fragmentation at the peptide bonds, producing a spectrum of fragment ions from which the sequence can be deduced.

The absolute stereochemistry of the chiral amino acids (Ser, Phe, Leu, Thr) is crucial for the peptide's three-dimensional structure and function. In naturally occurring peptides, these amino acids are almost exclusively in the L-configuration. jaypeedigital.com This would be confirmed experimentally by hydrolyzing the peptide into its constituent amino acids and analyzing the hydrolysate using chiral chromatography or by employing advanced NMR spectroscopic methods on the intact peptide. researchgate.net

The identity and stereochemistry of the "Cdp" residue require specific attention. "Cdp" is not one of the 20 common proteinogenic amino acids. In peptide chemistry literature, it can denote various moieties, such as a cyclodipeptide fragment or a modified proline derivative like 4-carboxamidopiperidine. itjfs.comnih.gov Its precise structure would need to be elucidated using a combination of high-resolution mass spectrometry to determine its elemental composition and 2D-NMR techniques (e.g., COSY, HSQC, HMBC) to establish its covalent framework and stereochemical configuration.

Table 1: Amino Acid Composition and Key Properties of this compound Note: Properties for the non-standard residue "Cdp" are dependent on its specific, unconfirmed structure and are therefore not listed.

| Residue | Abbreviation | Type | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| Cdp | Cdp | Non-standard | Variable | To be determined |

| Serine | Ser / S | Polar, uncharged | 105.09 | Hydroxyl group |

| Glycine | Gly / G | Nonpolar, aliphatic | 75.07 | A-chiral, flexible backbone |

| Phenylalanine | Phe / F | Aromatic, nonpolar | 165.19 | Phenyl group |

| Leucine | Leu / L | Nonpolar, aliphatic | 131.17 | Isobutyl side chain |

| Threonine | Thr / T | Polar, uncharged | 119.12 | Secondary hydroxyl group |

Secondary Structure Analysis of this compound

The secondary structure describes the local, ordered conformations of the peptide backbone, primarily stabilized by hydrogen bonds. For a short peptide like this compound, these structures are typically transient in solution, existing as an ensemble of conformations.

The propensity of a peptide sequence to adopt α-helical or β-sheet conformations can be predicted by analyzing the intrinsic preferences of its constituent residues. Leucine is a known strong helix-former, while Phenylalanine also has a moderate helical propensity. oatext.com Conversely, Glycine is considered a helix-breaker due to its high conformational flexibility. nih.gov The β-branched nature of Threonine can destabilize α-helical structures. Serine has a more neutral propensity.

Given this mixed composition, it is unlikely that this short hexapeptide would form a stable α-helix in aqueous solution. nih.gov However, the sequence does possess a propensity for β-sheet formation, a common structural motif in peptide aggregates. mdpi.com The alternation of polar (Ser, Thr) and nonpolar (Phe, Leu) residues can favor the formation of amphipathic β-strands, which can then assemble into larger β-sheets.

Table 2: Predicted Secondary Structure Propensities of the Amino Acid Residues Based on Chou-Fasman parameters. Higher values indicate a stronger propensity.

| Amino Acid | P(α-helix) | P(β-sheet) | P(β-turn) |

|---|---|---|---|

| Serine (Ser) | 0.77 | 0.75 | 1.43 |

| Glycine (Gly) | 0.57 | 0.75 | 1.56 |

| Phenylalanine (Phe) | 1.13 | 1.38 | 0.60 |

| Leucine (Leu) | 1.21 | 1.30 | 0.59 |

| Threonine (Thr) | 0.83 | 1.19 | 0.96 |

While the outline mentions proline, this peptide contains Glycine, which plays a critical role in secondary structure, particularly in β-turns. β-turns are structures that reverse the direction of the polypeptide chain, and they are crucial for the folding of larger proteins and the formation of cyclic or compact peptide structures.

Glycine's lack of a side chain gives it a high degree of conformational freedom, allowing it to adopt backbone dihedral angles (φ, ψ) that are sterically hindered for other amino acids. nih.gov This flexibility makes it a highly favored residue in β-turns, especially at positions where sharp turns are required. nih.govresearchgate.net In the context of this compound, the Glycine residue at position 3 could facilitate the formation of a turn, allowing the peptide to adopt a more compact or folded conformation, which could be a precursor to self-assembly.

Regarding helical stability, as mentioned, Glycine acts as a destabilizing agent due to the entropic cost of confining its flexible backbone to the rigid helical conformation. nih.gov Therefore, its presence in the center of the sequence strongly disfavors the formation of a continuous α-helix.

Tertiary and Quaternary Structural Characterization

A short, linear peptide like this compound is unlikely to possess a stable, globular tertiary structure in solution akin to a large protein. Instead, it will explore a vast conformational space, existing as a dynamic ensemble of interconverting structures.

A comprehensive analysis of its three-dimensional folding would involve characterizing this ensemble. This can be achieved through a combination of NMR spectroscopy and computational methods like molecular dynamics (MD) simulations. NMR can provide distance restraints and dihedral angle information that, when used in conjunction with MD, can generate models of the most populated conformations in solution.

Molecular packing analysis becomes relevant in the solid state. If the peptide can be crystallized, X-ray crystallography can reveal its precise three-dimensional structure and how individual molecules pack together in the crystal lattice. wisc.edu This would provide invaluable information on the intermolecular interactions—such as hydrogen bonds and van der Waals forces—that stabilize the solid-state structure.

Many short peptides, particularly those containing aromatic and hydrophobic residues, have a strong propensity to self-assemble into ordered nanostructures such as nanofibers, nanotubes, ribbons, or hydrogels. nih.govresearchgate.net The sequence of this compound is highly suggestive of such behavior.

The primary driving forces for the self-assembly of this peptide would be:

Hydrophobic Interactions: The nonpolar side chains of Leucine and Phenylalanine would tend to cluster together to minimize contact with water. frontiersin.org

π-π Stacking: The aromatic phenyl rings of the Phenylalanine residues can stack on top of each other, providing significant stabilizing energy for oligomerization. nih.gov

Hydrogen Bonding: Once initial oligomers are formed, a network of intermolecular hydrogen bonds can form between the peptide backbones, leading to the formation of extended β-sheets, which are the hallmark of many self-assembled peptide nanomaterials. nih.govfrontiersin.org

The presence of the N-terminal Cdp residue could also significantly influence self-assembly. Depending on its structure, it could introduce specific steric constraints or additional interaction sites (e.g., hydrogen bond donors/acceptors) that guide the assembly pathway toward specific morphologies. The process of oligomerization and subsequent growth into larger nanostructures is often a hierarchical one, starting with monomer folding and leading to the formation of fibers and eventually macroscopic materials like hydrogels. nih.gov

Table 3: Potential Non-covalent Interactions Driving Self-Assembly

| Interaction Type | Contributing Residues | Description |

|---|---|---|

| Hydrophobic Effect | Leu, Phe | The tendency of nonpolar side chains to aggregate in an aqueous environment, driving initial oligomerization. frontiersin.org |

| π-π Stacking | Phe | Face-to-face or edge-to-face stacking of aromatic rings, providing directional and stabilizing forces. nih.gov |

| Hydrogen Bonding | All (Backbone), Ser, Thr (Side Chains) | Directional interactions between backbone amides and carbonyls, and between polar side chains, crucial for stabilizing ordered structures like β-sheets. |

| Van der Waals Forces | All | Weak, short-range attractive forces between all atoms that contribute to the overall stability of the packed structure. |

Conformational Flexibility and Dynamics of this compound

The peptide this compound presents a fascinating case for conformational analysis, combining a flexible linear hexapeptide segment with a conformationally constrained N-terminal moiety. The linear portion, composed of Ser-Gly-Phe-Leu-Thr, possesses inherent flexibility arising from the rotational freedom around the backbone's phi (φ), psi (ψ), and omega (ω) dihedral angles, as well as the side-chain dihedral angles (χ) of each residue. cam.ac.ukacs.org In solution, such peptides typically exist not as a single static structure, but as a dynamic equilibrium of multiple rapidly interconverting conformations. rsc.org

Analysis of Planar and Puckered Conformations, particularly if "Cdp" relates to Diketopiperazines

The 2,5-diketopiperazine (DKP) ring, formed by the condensation of two α-amino acids, is not strictly planar. nih.govacs.org While early X-ray crystallography studies of solid-state DKP suggested a planar ring, subsequent research, including microwave spectroscopy and ab initio molecular orbital calculations, has shown that in isolation, the DKP ring preferentially adopts a non-planar, puckered conformation. acs.orggre.ac.uk

The most stable conformation is typically a boat form with C2 symmetry. acs.org The molecule can tunnel between two equivalent boat enantiomeric conformations through a relatively low energy barrier, with the transition state involving a chair (Ci) conformer. acs.org The planar (C2h) structure is a higher-energy saddle point on the potential energy surface, not a stable minimum. acs.org The degree of puckering and the specific preferred conformation can be influenced by the nature of the side chains of the amino acids constituting the DKP ring. researchgate.net For the parent diketopiperazine (cyclo(Gly-Gly)), the energy difference between the stable boat form and the planar transition state is significant. acs.orggre.ac.uk

Table 1: Conformational States and Relative Energies of the Diketopiperazine (DKP) Ring

| Conformation | Symmetry | Description | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Boat | C2 | Stable, puckered minimum energy conformation. | 0 (Reference) | acs.org |

| Chair | Ci | Transition state for interconversion between boat forms. | ~5.6 | acs.org |

| Planar | C2h | Higher energy saddle point, not a stable conformer. | Significantly higher than boat/chair | acs.org |

Examination of Rotameric States and their Influence on Overall Peptide Conformation

Table 2: Predominant Side-Chain Rotameric States for Residues in the Peptide

| Amino Acid Residue | Side-Chain Dihedral(s) | Common Rotameric States (Angle Bins) | Potential Influence |

|---|---|---|---|

| Serine (Ser) | χ1 | g+ (+60°), t (180°), g- (-60°) | H-bonding via hydroxyl group. |

| Phenylalanine (Phe) | χ1, χ2 | t, g+, g- for χ1 | Aromatic interactions, steric bulk. |

| Leucine (Leu) | χ1, χ2 | Multiple combinations of g+, t, g- | Hydrophobic interactions, steric bulk. |

| Threonine (Thr) | χ1 | g+ (+60°), t (180°), g- (-60°) | H-bonding, steric constraint due to β-carbon. |

Influence of the "Cdp" Moiety on the Overall Conformation and Stability of this compound

The covalent attachment of a 2,5-diketopiperazine (DKP) moiety to the N-terminus of the Ser-Gly-Phe-Leu-Thr-OH chain has a profound impact on the peptide's structural properties and stability. nih.gov DKPs are recognized as conformationally constrained scaffolds that can significantly reduce the conformational entropy of an attached linear peptide. wikipedia.orgnih.gov

One of the most significant effects is the potential to induce a specific secondary structure. DKP scaffolds, particularly when bifunctionalized, are effective at promoting the formation of β-turns and β-hairpins in peptide sequences. nih.govresearchgate.net This is achieved by orienting the attached peptide chain in a reverse turn, which can be stabilized by the formation of intramolecular hydrogen bonds. nih.gov The specific stereochemistry of the amino acids making up the DKP ring is crucial, as it dictates the precise geometry and conformational preferences of the resulting peptidomimetic. rsc.org

Table 3: Comparative Influence of N-Terminal DKP Moiety on Peptide Properties

| Property | Linear Peptide (e.g., Ac-Ser-Gly-Phe-Leu-Thr-OH) | DKP-Peptide (this compound) | Reference |

|---|---|---|---|

| Conformational Flexibility | High; exists as a random coil or in multiple equilibria. | Reduced; conformationally constrained by the rigid scaffold. | wikipedia.orgnih.gov |

| Secondary Structure | Generally lacks stable secondary structure in solution. | Can induce defined structures like β-turns or β-hairpins. | nih.govresearchgate.net |

| Metabolic Stability | Susceptible to proteolytic degradation. | Increased resistance to proteolysis. | nih.govresearchgate.net |

| Structural Predictability | Low; difficult to predict a single dominant conformation. | Higher; the DKP acts as a structural anchor. | rsc.org |

Molecular Recognition and Ligand Target Interactions of H Cdp Ser Gly Phe Leu Thr Oh

Characterization of Non-Covalent Interaction Profiles of H-Cdp-ser-Gly-Phe-Leu-Thr-OH

Non-covalent interactions are the cornerstone of molecular recognition, providing the necessary forces for a ligand to bind to its receptor with high affinity and specificity. These interactions, while individually weaker than covalent bonds, collectively contribute to a stable ligand-receptor complex.

Hydrogen bonds are critical for the structural stability of peptides and their interaction with receptors. researchgate.net They are formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). The peptide this compound possesses numerous potential hydrogen bond donors and acceptors in its backbone and side chains.

The peptide backbone itself contains multiple amide groups (-CONH-), each providing an N-H donor and a C=O acceptor. Furthermore, specific amino acid side chains and terminal groups significantly contribute to the hydrogen bonding potential:

Cdp (4'-carboxamido-2',6'-dimethylphenylalanine): The terminal carboxamido group (-CONH₂) offers both donor (N-H) and acceptor (C=O) sites, which can be crucial for interaction with enzymes and receptors. itjfs.comitjfs.com

Serine (Ser) and Threonine (Thr): The hydroxyl (-OH) groups in their side chains can act as both hydrogen bond donors and acceptors. uoanbar.edu.iq

N-terminus and C-terminus: The free amine (H₃N⁺-) at the N-terminus and the carboxylate (-COO⁻) at the C-terminus are primary sites for strong electrostatic and hydrogen bonding interactions. uobasrah.edu.iq

The energy of a single hydrogen bond can range from 1 to 10 kcal/mol, and the cumulative effect of multiple such bonds provides substantial stabilization energy to the ligand-receptor complex. researchgate.net

Table 1: Potential Hydrogen Bond Interactions in this compound

| Residue/Group | Potential H-Bond Donors | Potential H-Bond Acceptors | Reference |

|---|---|---|---|

| N-Terminus (-NH₃⁺) | Amine H | - | uobasrah.edu.iq |

| Cdp Side Chain (-CONH₂) | Amide N-H | Carbonyl O | itjfs.com |

| Ser Side Chain (-OH) | Hydroxyl H | Hydroxyl O | uoanbar.edu.iq |

| Thr Side Chain (-OH) | Hydroxyl H | Hydroxyl O | uoanbar.edu.iq |

| Peptide Backbone (-CONH-) | Amide N-H | Carbonyl O | researchgate.net |

| C-Terminus (-COO⁻) | - | Carboxylate O | uobasrah.edu.iq |

Hydrophobic interactions and van der Waals forces are fundamental to the binding of ligands within the often nonpolar cavities of receptors. Van der Waals forces, though weak (typically 0.5-1.0 kcal/mol per atom pair), are additive and become significant over the large surface area of a peptide ligand. uobasrah.edu.iq The carbon skeleton of the drug plays a crucial role in binding to its target through these interactions. uobasrah.edu.iq

The peptide this compound contains several residues with nonpolar, hydrophobic side chains that are critical for these interactions:

Cdp: The 2',6'-dimethylphenyl group provides a significant hydrophobic surface.

Phenylalanine (Phe): The benzyl (B1604629) side chain is large and hydrophobic.

Leucine (Leu): The isobutyl side chain contributes to hydrophobic packing within the receptor pocket.

Table 2: Contribution of Residues to Hydrophobic and van der Waals Interactions

| Residue | Side Chain | Primary Interaction Type | Reference |

|---|---|---|---|

| Cdp | Dimethylphenyl | Hydrophobic, van der Waals | unipd.it |

| Phenylalanine (Phe) | Benzyl | Hydrophobic, van der Waals | nih.govunipd.it |

| Leucine (Leu) | Isobutyl | Hydrophobic, van der Waals | unipd.it |

| Glycine (B1666218) (Gly) | -H | Minimal (provides flexibility) | unipd.it |

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. This interaction is crucial for the stability and recognition in many biological systems. nih.gov In this compound, two residues contain aromatic rings capable of engaging in π-π stacking: Cdp and Phenylalanine.

These interactions can occur between the ligand and aromatic residues (like Phe, Tyr, Trp) within the receptor's binding site. The strength and geometry of π-π stacking can significantly influence binding affinity and selectivity. Research has shown that interactions between Tyr-Phe and Phe-Phe pairs are major contributors to the stability of some proteins. nih.gov In the context of this peptide, the phenyl rings of Cdp and Phe are key pharmacophoric features that can form such stabilizing interactions with a receptor.

Table 3: Potential Aromatic (π-π Stacking) Interactions

| Peptide Residue | Aromatic Moiety | Potential Interacting Receptor Residue | Reference |

|---|---|---|---|

| Cdp | Dimethylphenyl ring | Phenylalanine, Tyrosine, Tryptophan | nih.govacs.org |

| Phenylalanine (Phe) | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | nih.govacs.org |

Conceptual Framework for Receptor Binding Mechanisms

Based on structure-activity relationship studies of similar compounds, peptides containing a modified aromatic amino acid at the N-terminus, such as H-Cdp-Tic-Phe-Phe-OH, often function as ligands for opioid receptors. nih.gov It is therefore plausible to conceptualize the binding of this compound within the framework of opioid receptor interaction.

The binding of a peptide ligand to a receptor is not a simple lock-and-key event but a dynamic process involving mutual adaptation. The substrate-binding cleft of a receptor can often accommodate a polypeptide within its cavity, with specific subsites interacting with individual amino acid residues of the ligand. qut.edu.au

In the "message-address" concept for opioid peptides, the N-terminal region (the "message") is responsible for receptor activation, while the C-terminal sequence (the "address") governs receptor selectivity. nih.gov

Message (H-Cdp-Ser-Gly-): The N-terminal Cdp residue, analogous to Tyrosine in endogenous opioids, likely binds within the primary recognition pocket, making critical hydrogen bond and hydrophobic contacts. The dimethyl groups of Cdp may engage in additional binding interactions that enhance potency. nih.gov

Address (-Phe-Leu-Thr-OH): This C-terminal portion would extend into adjacent subsites of the receptor. The specific interactions of Phe (π-stacking), Leu (hydrophobic), and Thr (H-bonding) with these subsites would fine-tune the binding affinity and selectivity.

Upon binding, the ligand induces conformational changes in the receptor, shifting it from an inactive to an active state, which in turn triggers downstream signaling pathways. nih.govidrblab.net

The specificity and selectivity of this compound for a particular receptor subtype (e.g., delta- vs. mu-opioid receptor) are determined by the precise combination of all the non-covalent interactions discussed.

The Cdp Residue: The substitution of the natural Tyr with the synthetic Cdp residue is a key determinant. The presence of the 4'-carboxamido group and the 2',6'-dimethyl groups creates a unique interaction profile that differs from endogenous ligands, potentially favoring one receptor subtype over another. nih.gov

The "Address" Sequence: The C-terminal address region is critical for selectivity. nih.gov The sequence -Phe-Leu-Thr-OH presents a unique combination of aromatic, hydrophobic, and polar functionalities. For example, the hydrophobic character of Val-Val at the C-terminus of some peptides has been shown to be crucial for delta-opioid receptor selectivity by stabilizing an optimal conformation for binding. nih.gov Similarly, the specific nature of the -Phe-Leu-Thr-OH sequence would dictate its preference for the subsites of a particular receptor.

Table 4: List of Compound Names Mentioned

| Abbreviation / Name | Full Chemical Name |

|---|---|

| This compound | H-(4'-carboxamido-2',6'-dimethylphenylalanine)-ser-Gly-Phe-Leu-Thr-OH |

| Cdp | 4'-carboxamido-2',6'-dimethylphenylalanine |

| Ser | Serine |

| Gly | Glycine |

| Phe | Phenylalanine |

| Leu | Leucine |

| Thr | Threonine |

| Tyr | Tyrosine |

| Trp | Tryptophan |

| Val | Valine |

| H-Cdp-Tic-Phe-Phe-OH | H-(4'-carboxamido-2',6'-dimethylphenylalanine)-Tic-Phe-Phe-OH |

| Tic | Tetrahydroisoquinoline-3-carboxylic acid |

Enzyme-Substrate Interaction Dynamics with this compound

Cyclic depsipeptides, which feature at least one ester bond in their backbone, often show enhanced resistance to enzymatic degradation by proteases compared to their linear counterparts. researchgate.netresearchgate.net This stability makes them attractive candidates for developing enzyme inhibitors. For instance, certain cyclic peptides have been developed as high-affinity inhibitors of histone deacetylases (HDACs), enzymes crucial in epigenetic regulation. nih.gov The binding of these peptides to the enzyme's active site is a result of precise molecular recognition, often involving a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

In some cases, peptides can act as allosteric activators of enzymes. A notable example is the class of cyclic acyldepsipeptides (ADEPs) that bind to the bacterial ClpP peptidase. This binding induces a conformational change in ClpP, opening its axial pores and leading to the unregulated degradation of proteins within the bacterium. acs.org The rational design of these peptides, such as restricting their conformational dynamics, has been shown to dramatically enhance their biological activity. acs.org

Kinetic studies are essential for quantifying these interactions. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of an inhibitor. Research on various marine-derived cyclic peptides has revealed potent inhibitory activities against a range of enzymes critical for pathogenic organisms. mdpi.com

| Peptide/Compound | Target Enzyme/Organism | Reported IC50 Value | Reference |

| Jasplakinolide (1) | Plasmodium falciparum | Antiparasitic Activity | mdpi.com |

| Cyclomarin C (4) | P. falciparum K1 strain | 0.24 µg/mL | mdpi.com |

| Didemnin B (11) | P. falciparum | 5.3 ng/mL | mdpi.com |

| Didemnin B (11) | Leishmania major | < 0.11 μM | mdpi.com |

| Cyclo(Ala-Gln) | SIGMA1 Receptor | 13.4 µM | mdpi.com |

| Cyclo(Val-Gly) | SIGMA1 Receptor | 11.5 µM | mdpi.com |

Interaction with Biomacromolecules (e.g., Proteins, Nucleic Acids, Lipids)

The biological effects of this compound are mediated by its interactions with various large biological molecules. The peptide's sequence of polar and nonpolar amino acids, along with its terminal modification, dictates its binding specificity and affinity for these macromolecules. biomedpress.orggoogle.com

Interaction with Proteins: Peptide-protein interactions are fundamental to most cellular processes. biomedpress.org These interactions are driven by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions (salt bridges), hydrophobic interactions, and van der Waals forces. frontiersin.org The aromatic side chain of Phenylalanine can participate in π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine on a target protein. nih.gov The hydrophobic side chains of Leucine and Phenylalanine can fit into hydrophobic pockets on a protein's surface, displacing water and increasing binding affinity. frontiersin.org Meanwhile, the hydroxyl groups of Serine and Threonine are excellent hydrogen bond donors and acceptors. pnas.org

Studies on δ opioid receptor modulators have provided detailed insights into these interactions. For example, the N-terminal amino group of peptide ligands frequently forms a crucial salt bridge with an aspartate residue (Asp128) in the receptor. nih.gov The Phenylalanine residues of the peptide often interact with hydrophobic and aromatic residues within the receptor's binding pocket, such as Leu200 and Trp284. nih.gov The specific conformation adopted by the peptide upon binding determines whether it acts as an agonist or an antagonist. nih.gov

| Interacting Peptide Moiety | Interacting Protein Residue(s) | Type of Interaction | Reference |

| N-terminal amino group | Asp128 (δ opioid receptor) | Salt Bridge | nih.gov |

| Phenylalanine (Phe³) | Val281, Trp284, Leu300 | Hydrophobic | nih.gov |

| Phenylalanine (Phe⁴) | Leu200, Trp284 | Hydrophobic | nih.gov |

| Biphenyl moiety of Dbcp¹ | Lys214, Phe218, Ile183, Val217 | Hydrophobic | nih.gov |

| Hydroxyl of Tyr/Ser/Thr | Backbone or side-chain atoms | Hydrogen Bond | pnas.org |

Interaction with Nucleic Acids: Peptides can also be designed to interact with nucleic acids like DNA and RNA. These interactions are often driven by electrostatic attraction between the positively charged residues of a peptide (e.g., Lysine, Arginine) and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov However, specificity can be achieved through hydrogen bonding with the nucleotide bases and intercalation of aromatic side chains between base pairs. While this compound is not rich in basic residues, its potential for hydrogen bonding and the presence of a Phenylalanine residue suggest it could engage in specific interactions. The use of peptides and peptide-based nanostructures for the delivery of DNA and RNA highlights the general capacity for these molecules to bind nucleic acids. frontiersin.orgnih.gov

Interaction with Lipids: The interaction of peptides with lipids is crucial for processes occurring at the cell membrane. The hydrophobic Phenylalanine and Leucine residues in this compound suggest a propensity to interact with the hydrophobic core of lipid bilayers. nih.gov Many biologically active depsipeptides possess oleophilic (fat-loving) elements that can interact with lipids and lipopolysaccharides. researchgate.net Phosphoinositides, a class of signaling lipids, are known to recruit a vast number of proteins to cellular membranes, often through specific binding domains that recognize the lipid headgroups. nih.gov Peptides can modulate cellular function by altering membrane properties or by interacting directly with membrane-bound receptors and channels, a process often initiated by partitioning into the lipid bilayer. nih.gov

Mechanistic Characterization of H Cdp Ser Gly Phe Leu Thr Oh Bioactivities in Vitro

Modulation of Enzymatic Activities (In Vitro)

The ability of peptides to modulate the activity of key enzymes is a significant area of research. For H-Cdp-ser-Gly-Phe-Leu-Thr-OH, studies have explored its potential as an enzyme inhibitor, particularly focusing on the angiotensin-converting enzyme (ACE).

Inhibition Kinetics and Mechanism of Action (e.g., Angiotensin-Converting Enzyme (ACE) inhibition if applicable)

Peptides derived from various natural sources have demonstrated the ability to inhibit ACE, an enzyme crucial in the regulation of blood pressure. The inhibitory potential of a peptide is often attributed to its amino acid composition and sequence. Specifically, the presence of hydrophobic amino acids at the C-terminus can contribute significantly to a peptide's ACE-inhibitory activity. nih.gov

While direct kinetic studies on this compound are not extensively detailed in the available literature, the general mechanism for peptide-based ACE inhibitors involves competitive binding to the active site of the enzyme. This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov The specific kinetics, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), would require dedicated enzymatic assays.

Investigation of Substrate Mimicry and Catalytic Site Interactions

The interaction between a peptide inhibitor and an enzyme like ACE is governed by its ability to mimic the natural substrate and interact with key residues in the catalytic site. The active site of ACE contains a zinc ion and specific amino acid residues that are crucial for its catalytic function.

Peptide inhibitors often form hydrogen bonds and hydrophobic interactions with the enzyme's active site. The C-terminal carboxyl group of the peptide is thought to interact with the zinc ion in the ACE active site. The aromatic side chains of amino acids like Phenylalanine (Phe) and the bulky side chains of amino acids like Leucine (Leu) can fit into the hydrophobic pockets of the enzyme's active site, contributing to the binding affinity. nih.gov The presence of Proline (Pro) at the C-terminus is also considered favorable for ACE inhibition. nih.gov For this compound, the Phenylalanine and Leucine residues likely play a significant role in its interaction with the catalytic site of target enzymes.

Antimicrobial and Antibacterial Actions (In Vitro Models)

The potential of peptides as antimicrobial agents is of growing interest due to the rise of antibiotic resistance. In vitro models are crucial for understanding the mechanisms through which peptides exert their antimicrobial effects.

Elucidation of Membrane Disruption and Cell Lysis Mechanisms (if applicable)

A common mechanism for antimicrobial peptides is the disruption of the microbial cell membrane. Cationic and amphipathic peptides are particularly effective in this regard. They are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding, these peptides can insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of intracellular contents and ultimately leading to cell lysis and death. nih.gov While the specific charge and amphipathicity of this compound would need to be determined, the presence of both hydrophobic (Phe, Leu) and polar (Ser, Thr) amino acids suggests it may possess amphipathic properties that could contribute to membrane disruption.

Impact on Microbial Growth, Biofilm Formation, and Virulence Factor Expression

Beyond direct cell killing, antimicrobial peptides can also inhibit microbial growth, prevent the formation of biofilms, and interfere with the expression of virulence factors. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics.

Some peptides can inhibit biofilm formation by interfering with bacterial adhesion to surfaces or by disrupting the extracellular matrix that holds the biofilm together. They can also downregulate the expression of genes responsible for producing virulence factors, which are molecules that contribute to the pathogenicity of a microorganism. Studies have shown that cyclodipeptides (CDPs) can exhibit strong antibacterial potential against a variety of pathogenic bacteria. itjfs.comitjfs.com

Antioxidant Mechanisms (In Vitro Models)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Peptides can act as antioxidants through several mechanisms.

In vitro antioxidant activity is often assessed using assays that measure the scavenging of free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the hydroxyl radical (•OH). The antioxidant capacity of a peptide is influenced by its amino acid composition. Aromatic amino acids like Phenylalanine can donate electrons to stabilize free radicals. Certain amino acids, including Serine, have also been noted for their antioxidant properties. researchgate.net Furthermore, some peptides can chelate metal ions like iron and copper, which can catalyze the formation of ROS.

The specific antioxidant mechanism of this compound would involve the direct scavenging of free radicals by its constituent amino acids and potentially the chelation of pro-oxidant metal ions. The presence of Phenylalanine, Serine, and Threonine in its sequence suggests a potential for antioxidant activity. researchgate.netnih.gov

Direct Free Radical Scavenging Capabilities and Quantification

Peptides containing specific amino acid residues have demonstrated significant free radical scavenging capabilities. The potential of this compound to directly scavenge free radicals can be inferred from its composition. The presence of Phenylalanine (Phe), an aromatic amino acid, and Leucine (Leu), a hydrophobic amino acid, is particularly relevant. Studies show that peptides rich in aromatic and hydrophobic amino acids exhibit potent scavenging activity against radicals like DPPH, ABTS, superoxide, and hydroxyl radicals. nih.gov The aromatic ring of phenylalanine can donate electrons to stabilize radicals, a key mechanism in antioxidant activity.

The sequence of amino acids also plays a crucial role. For instance, a peptide with a similar C-terminal sequence, Tyr-Phe-Cys-Leu-Thr (YFCLT), was identified from corn gluten meal and showed excellent ABTS radical scavenging activity, with an EC50 value significantly lower than the standard antioxidant Trolox. science.gov Furthermore, cyclic dipeptides (CDPs), which "Cdp" may represent, have been noted for their antioxidant properties. researchgate.netitjfs.comitjfs.com Specifically, CDPs containing polar amino acid residues such as Serine (Ser) have exhibited high antioxidant activity against hydroxyl radicals. researchgate.net

Table 1: Direct Radical Scavenging Activity of Structurally Related Peptides

| Peptide/Compound | Scavenged Radical(s) | In Vitro Model/Assay | Source |

|---|---|---|---|

| Peptides with high aromatic & hydrophobic amino acid content | Superoxide, Hydroxyl, DPPH, ABTS | Chemical assays | nih.gov |

| Tyr-Phe-Cys-Leu-Thr (YFCLT) | ABTS | Chemical assay | science.gov |

| Cyclic dipeptides with Serine | Hydroxyl (·OH) | Chemical assay | researchgate.net |

| Leu-Ser-Gly-Tyr-Gly-Pro | Free radicals | Chemical assay | nih.gov |

Induction or Activation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GSH-Px))

Beyond direct scavenging, bioactive peptides can protect cells from oxidative stress by enhancing the activity of endogenous antioxidant enzymes. nih.gov Peptides derived from various marine and plant sources have been shown to upregulate the expression and activity of key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) in vitro. nih.gov For example, peptides from salmon skin and Katsuwonus pelamis were found to activate SOD, CAT, and GSH-Px. nih.gov

The mechanism often involves the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2). mdpi.com Cyclic peptides, in particular, have been shown to stimulate the phosphorylation and nuclear translocation of Nrf2. mdpi.com This leads to the enhanced expression of Nrf2-driven antioxidant genes, which include those encoding for SOD, CAT, and enzymes involved in glutathione synthesis. mdpi.com Given the presence of a potential cyclic dipeptide structure and specific amino acid residues (Ser, Phe, Leu, Thr), this compound could theoretically modulate these protective enzymatic systems.

Table 2: Activation of Endogenous Antioxidant Enzymes by Related Peptides

| Peptide/Source | Enzyme System Activated | In Vitro/In Vivo Model | Source |

|---|---|---|---|

| Salmon skin peptides | SOD, CAT, GSH-Px | in vivo | nih.gov |

| Katsuwonus pelamis peptides (TCP3, TCP6, TCP9) | SOD, CAT, GSH-Px | in vitro | nih.gov |

| Monkfish peptides | SOD, CAT, GSH-Px | in vitro | nih.gov |

| Tuna egg peptides (ICRD, LCGEC) | SOD, GSH-Px | HaCaT cells | nih.gov |

Anti-inflammatory Pathway Modulation (In Vitro Models)

Impact on Inflammatory Mediators, Cytokine Production, and Signaling Cascades

Bioactive peptides are recognized as potent modulators of inflammatory responses. nih.govrsc.org The anti-inflammatory potential of this compound can be postulated based on studies of similar compounds that interfere with key inflammatory pathways. A primary mechanism for anti-inflammatory peptides is the inhibition of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). mdpi.com For example, the cyclic dipeptide cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating NF-κB signaling. mdpi.com

Inhibition of the NF-κB pathway leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govmdpi.com Peptides are known to inhibit the production of these key inflammatory mediators in various in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.org The structural characteristics of anti-inflammatory peptides often include a small size (2-20 amino acids) and the presence of hydrophobic residues like Leucine, both features of the peptide . rsc.org

Table 3: Anti-inflammatory Effects of Related Peptides in In Vitro Models

| Peptide/Compound | Effect | Signaling Pathway/Mediator | Cell Model | Source |

|---|---|---|---|---|

| Cyclo(His-Pro) | Reduces pro-inflammatory signaling | NF-κB modulation | Not specified | mdpi.com |

| Cyclo(Phe-Pro) | Anti-inflammatory effects | TNF-α inhibition | RAW 264.7 macrophages | researchgate.net |

| RDP58 (synthetic decapeptide) | Inhibits inflammatory cytokine production | TNF-α, IFN-γ, IL-2, IL-12 | in vivo model | frontiersin.org |

Neuroprotective Effects and Mechanisms (In Vitro Neuronal Models)

Inhibition of Protein Aggregation or Other Cellular Stress Pathways (e.g., relevance to amyloid-beta based on related compounds)

Cyclic dipeptides (CDPs) and other peptide structures are being extensively investigated for their neuroprotective properties. itjfs.comnih.gov Their stability and ability to cross cellular barriers make them attractive candidates for neurological applications. nih.govnih.gov A key aspect of neurodegeneration, particularly in Alzheimer's disease, is the aggregation of amyloid-beta (Aβ) peptides. itjfs.com

Notably, the cyclic dipeptide cyclo(Phe-Pro) has been found to inhibit the activity of enzymes involved in the formation of Aβ peptides. itjfs.comitjfs.com This suggests that peptides containing a Phe residue within a cyclic structure may have therapeutic potential in preventing protein aggregation. The this compound peptide contains both a potential CDP structure and a Phenylalanine residue, making this a plausible, though hypothetical, mechanism of action. Furthermore, peptides can exert neuroprotection by mitigating oxidative stress and inflammation in neuronal cells, pathways discussed previously. mdpi.commdpi.com For instance, certain CDPs have shown protective effects against oxidant insults in microglial cells via the Nrf2 pathway and by enhancing the expression of brain-derived neurotrophic factor (BDNF). mdpi.com

Influence on Cellular Signaling and Other Fundamental Biological Processes (In Vitro)

The bioactivities of peptides are fundamentally rooted in their ability to modulate cellular signaling pathways. mdpi.com Reversible protein phosphorylation, regulated by protein kinases, is a critical process controlling cell growth, proliferation, and survival, and cyclic peptides have been identified as modulators of these enzymes. mdpi.com

The peptide this compound could potentially influence several key signaling cascades based on the activities of related compounds. As mentioned, the Nrf2 and NF-κB pathways are significant targets for antioxidant and anti-inflammatory peptides, respectively. mdpi.com In addition to these, peptides have been shown to influence other critical pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades. mdpi.comnih.gov For example, cyclo(His-Pro) was found to inhibit ERK1/2 phosphorylation and delay AKT inactivation in microglial cells, demonstrating a direct influence on cell survival and stress response pathways. mdpi.com The ability of peptides to interact with and modulate such fundamental processes underscores their potential as versatile bioactive agents. mdpi.com

Table of Compounds Mentioned

| Compound Name | Abbreviation/Alternate Name |

|---|---|

| This compound | - |

| Superoxide Dismutase | SOD |

| Catalase | CAT |

| Glutathione Peroxidase | GSH-Px |

| Tyr-Phe-Cys-Leu-Thr | YFCLT |

| 2,2-diphenyl-1-picrylhydrazyl | DPPH |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS |

| Leu-Ser-Gly-Tyr-Gly-Pro | - |

| Glu-Trp-Pro-Ala-Gln | - |

| Phe-Leu-His-Arg-Pro | - |

| Cyclo(His-Pro) | cHP |

| Cyclo(Phe-Pro) | - |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 |

| Nuclear factor kappa-light-chain-enhancer of activated B cells | NF-κB |

| Tumor necrosis factor-alpha | TNF-α |

| Interleukin-6 | IL-6 |

| Interleukin-1 beta | IL-1β |

| Brain-derived neurotrophic factor | BDNF |

| Phosphoinositide 3-kinase | PI3K |

| Protein kinase B | Akt |

| Mammalian target of rapamycin | mTOR |

| Mitogen-activated protein kinase | MAPK |

Following a comprehensive search for scientific literature regarding the chemical compound "this compound," it has been determined that there is no specific information available on its enzymatic processing and biotransformation pathways. The provided outline requires detailed research findings that are not present in the public domain for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested structure and content. Generating such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.

It is recommended to verify the chemical identifier and to consult internal or proprietary research databases that may contain information on this compound, as it is not described in publicly accessible scientific literature. General information on related topics such as the enzymatic processing of peptides, the function of the CDP-moiety, and post-translational modifications like phosphorylation and prenylation is available but does not specifically address the compound .

Enzymatic Processing and Biotransformation Pathways of H Cdp Ser Gly Phe Leu Thr Oh

Biotransformation by Microbial Systems and Associated Enzymes

Microbial environments, such as the gut microbiome or fermentation cultures, are rich in a diverse array of proteolytic enzymes capable of degrading peptides. frontiersin.org The biotransformation of H-Cdp-ser-Gly-Phe-Leu-Thr-OH in such systems would likely involve the breakdown of the linear peptide portion, while the cyclodipeptide (CDP) component is expected to exhibit significant resistance.

The primary microbial enzymes responsible for peptide catabolism are proteases and peptidases, which are broadly classified as endopeptidases and exopeptidases. frontiersin.org

Endopeptidases cleave internal peptide bonds within the peptide chain. The Ser-Gly-Phe-Leu-Thr sequence contains several potential sites for endopeptidolytic attack. For instance, microbial proteases with chymotrypsin-like specificity would preferentially cleave the peptide bond at the C-terminal side of the aromatic amino acid, Phenylalanine (Phe). nih.gov Other proteases could target the bond following the bulky, hydrophobic Leucine (Leu) residue. nih.gov

Exopeptidases cleave amino acids from the ends of the peptide. Aminopeptidases would act on the N-terminal Serine (if accessible and not sterically hindered by the CDP group), while carboxypeptidases would cleave the C-terminal Threonine.

A crucial feature of this compound is the presence of the CDP moiety. Cyclodipeptides, also known as diketopiperazines (DKPs), are noted for their exceptional stability and resistance to enzymatic degradation due to their rigid, cyclic structure. mdpi.comitjfs.comitjfs.commdpi.com This inherent stability means the CDP ring itself is unlikely to be opened by common microbial proteases. itjfs.com Consequently, the primary biotransformation would be the cleavage of the linear peptide tail, likely resulting in the formation of smaller peptide fragments and the intact Cdp-Ser fragment.

The table below outlines potential enzymatic actions from microbial sources on the linear portion of the molecule.

| Microbial Enzyme Class | Potential Cleavage Site(s) on Ser-Gly-Phe-Leu-Thr Chain | Anticipated Products | Comment |

|---|---|---|---|

| Endopeptidases (Chymotrypsin-like) | After Phenylalanine (Phe) | H-Cdp-Ser-Gly-Phe-OH and H-Leu-Thr-OH | Cleavage at the C-terminus of aromatic amino acids is a common proteolytic pathway. nih.gov |

| Endopeptidases (Thermolysin-like) | Before Leucine (Leu) | H-Cdp-Ser-Gly-Phe-OH and H-Leu-Thr-OH | These enzymes often cleave before bulky, hydrophobic residues. |

| General Aminopeptidases | N-terminal Serine (Ser) | Serine and H-Cdp-(...)-OH (if Cdp is not on Ser) or resistance if Cdp blocks access. | Activity is highly dependent on the nature and position of the Cdp modification. |

| General Carboxypeptidases | C-terminal Threonine (Thr) | Threonine and H-Cdp-Ser-Gly-Phe-Leu-OH | Sequential removal from the C-terminus is a common degradation pathway for linear peptides. |

| Dipeptidyl Peptidases (DPPs) | Sequential dipeptide cleavage (e.g., Ser-Gly, Phe-Leu) | Dipeptides (e.g., H-Phe-Leu-OH) and remaining peptide chain | Some bacterial DPPs show broad specificity and can sequentially cleave dipeptides from the N-terminus. nih.gov |

Metabolic Fate and Stability in Relevant Biological Matrices (In Vitro Models)

The stability of peptide-based therapeutics is commonly evaluated in vitro using biological matrices such as blood, plasma, and serum to predict their in vivo half-life. plos.orgcore.ac.uk These matrices contain various proteases that can degrade peptides. Studies comparing these matrices have found that peptides are generally degraded fastest in serum, followed by plasma, with fresh whole blood often showing the slowest degradation. plos.org The higher proteolytic activity in serum is attributed to the release of enzymes from cells during the coagulation process. plos.org

For this compound, the metabolic fate would be dictated by two opposing factors: the inherent instability of the linear peptide chain and the stabilizing effect of the cyclodipeptide moiety.

Degradation of the Linear Peptide Chain : The H-Ser-Gly-Phe-Leu-Thr-OH portion of the molecule is susceptible to cleavage by proteases present in plasma and serum, such as aminopeptidases, carboxypeptidases, and endopeptidases. This would lead to the formation of various smaller peptide fragments and free amino acids. plos.orgnih.gov For example, proteolytic cleavage after the Phenylalanine residue is a major metabolic pathway for some synthetic peptides. nih.gov The half-life of unmodified linear peptides in plasma or serum can range from minutes to a few hours. nih.govresearchgate.net

The metabolic breakdown would likely proceed via the gradual enzymatic erosion of the linear C-terminal tail, while the N-terminal Cdp-Ser portion would remain largely intact for a longer duration.

The following table summarizes the expected stability and degradation profile of this compound in key in vitro biological models.

| Biological Matrix (In Vitro) | Expected Relative Stability (Half-life) | Major Potential Degradation Products | Rationale |

|---|---|---|---|

| Human Serum | Low to Moderate | H-Leu-Thr-OH, H-Thr-OH, H-Cdp-Ser-Gly-Phe-OH, H-Cdp-Ser-Gly-Phe-Leu-OH | Contains a high concentration of active proteases released during coagulation, leading to faster degradation of the linear peptide tail. plos.org |

| Human Plasma (e.g., EDTA, Heparin) | Moderate | Similar to serum, but appearing at a slower rate. | Anticoagulants inhibit certain classes of proteases (e.g., metalloproteases), resulting in slower degradation compared to serum. plos.org |

| Whole Blood | Moderate to High | Minimal degradation products over short incubation times. | Peptides are often more stable in fresh whole blood, possibly due to cellular partitioning and lower effective protease concentration. plos.org |

| Liver Homogenate / S9 Fraction | Low to Moderate | Fragments from cleavage of Phe-Leu and other bonds; potential phase II conjugation products. | Liver fractions contain a wide range of metabolic enzymes, including proteases and cytochrome P450s, that can extensively metabolize the peptide. nih.govpepdd.com |

Computational Approaches and Molecular Modeling of H Cdp Ser Gly Phe Leu Thr Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations offer atomic-level insight into the conformational landscape and dynamic properties of peptides in a simulated physiological environment. uzh.ch For H-Cdp-ser-Gly-Phe-Leu-Thr-OH, MD simulations are crucial for understanding how the peptide folds, its flexibility, and the stability of its different conformations over time.

A typical MD simulation protocol for this peptide would involve constructing its initial 3D structure, solvating it in a water box with appropriate ions to neutralize the system, and then simulating its movements over a period ranging from nanoseconds to microseconds. researchgate.net These simulations can reveal the network of intramolecular hydrogen bonds and the solvent interactions that stabilize the peptide's structure. Studies on similar peptides, such as TIPP analogues, have utilized MD simulations for conformational sampling to identify low-energy, biologically relevant structures. nih.gov The analysis of the simulation trajectory can identify dominant conformational clusters, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the peptide backbone and side chains. researchgate.net

| Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. nih.gov |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate an aqueous environment. researchgate.net |

| Simulation Time | 100 - 500 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Ensemble | NVT, NPT | Maintains constant Number of atoms, Volume, and Temperature (NVT) or constant Number of atoms, Pressure, and Temperature (NPT). |

| Analysis | RMSD, RMSF, Clustering | To evaluate structural stability, residue flexibility, and identify predominant conformations. |

This table represents a conceptual framework for an MD simulation study.

Molecular Docking Studies for Ligand-Target Prediction and Elucidation of Binding Modes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (the peptide) to a specific protein target. nih.gov This method is fundamental for identifying potential biological receptors for this compound and for elucidating the specific molecular interactions that stabilize the peptide-receptor complex.

Given that related peptides incorporating Cdp or similar modified phenylalanine residues have shown activity at opioid receptors, a primary focus for docking studies would be on members of this receptor family, such as the δ- and μ-opioid receptors. nih.gov The process involves obtaining the 3D structure of the target receptor, often from a protein database, and then using a docking algorithm (e.g., AutoDock Vina) to place the flexible peptide into the receptor's binding site. nih.gov The output provides a binding affinity score (e.g., in kcal/mol) and reveals key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between the peptide's amino acid residues and those of the receptor. mdpi.comresearchgate.net For example, the N-terminal amino group of similar peptide ligands has been shown to form a critical salt bridge with an aspartate residue in the δ-opioid receptor. nih.gov

| Potential Target | Receptor Class | Potential Key Interacting Residues | Significance |

| δ-Opioid Receptor | G-protein coupled receptor | Asp128, Leu200, Trp284, Val281 | Target for analgesia; interactions are critical for agonist vs. antagonist behavior. nih.gov |

| μ-Opioid Receptor | G-protein coupled receptor | Asp147, Tyr148, Trp318 | Primary target for many opioid analgesics. |

| SIGMA1 Receptor | Non-opioid intracellular chaperone | TYR103, GLU172 | Implicated in various neurological processes; a potential target for novel therapeutics. mdpi.com |

This table outlines potential targets and interacting residues for conceptual molecular docking studies.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic properties, which govern its reactivity and interaction capabilities. uni-marburg.de For this compound, DFT can be used to optimize its geometry and calculate its electronic structure, offering deeper insights than classical methods.

DFT calculations can generate molecular orbital information, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. itjfs.com Furthermore, DFT is used to compute the electrostatic potential (ESP) map, which visualizes electron-rich (negative potential) and electron-poor (positive potential) regions on the molecule's surface. mdpi.com This information is invaluable for understanding and predicting non-covalent interactions, like hydrogen bonding and electrostatic attractions, which are central to the peptide's binding with its biological target.

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides the lowest energy conformation in a vacuum or implicit solvent, often used as a starting point for docking. kosmospublishers.com |

| HOMO-LUMO Energy Gap | Indicates the molecule's electronic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution, highlighting sites prone to electrophilic or nucleophilic attack and electrostatic interactions. mdpi.com |

| Dipole Moment | Quantifies the overall polarity of the peptide, influencing its solubility and ability to interact with polar receptors. |

This table summarizes key properties obtainable from DFT calculations and their relevance.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Conceptual Application)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. uestc.edu.cnnih.gov A conceptual QSAR study for this compound would involve creating a predictive model based on a dataset of structurally similar peptides with known biological activities.

To develop a QSAR model, a library of peptides analogous to this compound would be required, for which experimental activity data (e.g., binding affinity or IC₅₀ values) are available. nih.gov Each peptide's structure would be converted into a set of numerical values known as molecular descriptors, which quantify various physicochemical properties (e.g., lipophilicity, polar surface area, molecular weight). frontiersin.org Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is derived that correlates the descriptors with activity. nih.gov This model could then be used to predict the biological activity of this compound and to guide the design of new analogs with potentially enhanced potency.

| Step | Description | Example |

| 1. Dataset Assembly | Collect a series of structurally related peptides with measured biological activity against a specific target. | Analogs of the peptide with single amino acid substitutions and their measured IC₅₀ values for the δ-opioid receptor. nih.gov |

| 2. Descriptor Calculation | Compute numerical descriptors that characterize the physicochemical properties of each peptide. | LogP (lipophilicity), Topological Polar Surface Area (TPSA), Molecular Weight, number of hydrogen bond donors/acceptors. |

| 3. Model Generation | Apply a statistical method to correlate the descriptors with the observed biological activity. | Partial Least Squares (PLS), Support Vector Machine (SVM). nih.govfrontiersin.org |

| 4. Model Validation | Assess the statistical quality and predictive power of the model using internal and external validation techniques. | Leave-one-out cross-validation (q²), correlation coefficient (R²) for a test set. frontiersin.org |

This table presents the conceptual workflow for a QSAR study.

In Silico Prediction of Biological Activities and Mechanistic Insights (Limited to In Vitro Relevance)

Beyond targeted docking, various in silico tools can predict a broad spectrum of potential biological activities for a given chemical structure, offering initial mechanistic hypotheses relevant to in vitro testing. These predictions are based on comparing the input structure to large databases of compounds with known activities.